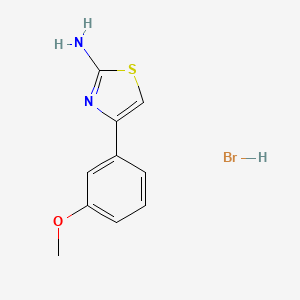

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine hydrobromide

Overview

Description

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the thiazole ring, possibly through a condensation reaction involving a thiol and an amine. The methoxyphenyl group could be introduced through a substitution reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the thiazole ring, with the methoxyphenyl group attached at the 4-position and an amine group at the 2-position. The hydrobromide indicates that this compound is likely a salt, with a bromide ion associated with the positively charged nitrogen in the thiazole ring .Chemical Reactions Analysis

As a thiazole derivative, this compound could potentially undergo a variety of chemical reactions. The amine group could participate in acid-base reactions, while the methoxyphenyl group could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. As a salt, it would likely be soluble in water. The presence of the methoxyphenyl group could contribute to its lipophilicity, which could affect its solubility in organic solvents .Scientific Research Applications

Synthesis and Structural Characterization

Research has extensively covered the synthesis and structural characterization of compounds closely related to 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine hydrobromide, emphasizing the unique properties these compounds possess due to their molecular structure. For instance, the study by Böck et al. (2021) discusses the synthesis and crystal structure of N,4-diheteroaryl 2-aminothiazoles mono-hydrobromide salts, highlighting their distinct protonation sites and intermolecular hydrogen bonding patterns, which contribute to their potential in various applications (Böck et al., 2021).

Biological Activities and Applications

Several studies have focused on the potential biological activities of thiazol-2-amine derivatives, suggesting their usefulness in medical and pharmaceutical research. For example, compounds synthesized from 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid have shown antimicrobial activities against different strains of bacteria, indicating the potential for developing new antimicrobial agents from thiazole derivatives (El-Sakka et al., 2014).

Anticancer Potential

The design and synthesis of thiazol-4-amine derivatives have been explored for anticancer applications, with some compounds demonstrating promising activity against human cancer cell lines. This opens avenues for further research into thiazole derivatives as potential anticancer agents (Yakantham et al., 2019).

Material Science and Corrosion Inhibition

In material science, thiazole derivatives have been studied for their corrosion inhibition properties, offering potential applications in protecting metals from corrosion in acidic environments. For instance, 2-amino-4-(4-methoxyphenyl)-thiazole has been evaluated as a corrosion inhibitor for mild steel, showcasing high inhibition efficiency (Gong et al., 2019).

Mechanism of Action

Target of Action

Compounds with similar structures have been reported to interact with various targets, such as enzymes, receptors, and transporters .

Mode of Action

It’s likely that the compound interacts with its targets, leading to changes in their function . This could result in altered cellular processes, potentially contributing to the compound’s overall effects .

Biochemical Pathways

Similar compounds have been reported to influence various pathways, such as those involved in signal transduction, metabolism, and gene expression . The downstream effects of these alterations could include changes in cell behavior, function, or survival .

Pharmacokinetics

Similar compounds have been reported to be rapidly absorbed and widely distributed in the body . The impact of these properties on the compound’s bioavailability is currently unknown.

Result of Action

Based on the known effects of similar compounds, it’s possible that the compound could influence a variety of cellular processes, potentially leading to changes in cell function or viability .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(3-Methoxyphenyl)-1,3-thiazol-2-amine hydrobromide. Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s stability and its interactions with its targets .

Future Directions

Biochemical Analysis

Biochemical Properties

4-(3-Methoxyphenyl)-1,3-thiazol-2-amine hydrobromide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, such as alanine transaminase (ALT) and aspartate transaminase (AST). These interactions can influence the activity of these enzymes, potentially leading to changes in cellular metabolism and function .

Cellular Effects

The effects of this compound on cells are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress responses, leading to changes in the levels of reactive oxygen species (ROS) within cells. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their activity. For instance, it has been observed to inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its effectiveness. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have beneficial effects, such as reducing oxidative stress and improving metabolic function. At higher doses, it can exhibit toxic or adverse effects, including damage to liver and kidney tissues. These threshold effects highlight the importance of careful dosage management in experimental settings .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can undergo phase I and phase II metabolic reactions, including hydroxylation and conjugation with glucuronic acid. These metabolic processes can influence the compound’s bioavailability and activity within the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It can be transported across cell membranes by specific transporters and can bind to proteins that facilitate its distribution. This compound tends to accumulate in certain tissues, such as the liver and kidneys, where it can exert its effects .

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity. It can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism .

Properties

IUPAC Name |

4-(3-methoxyphenyl)-1,3-thiazol-2-amine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS.BrH/c1-13-8-4-2-3-7(5-8)9-6-14-10(11)12-9;/h2-6H,1H3,(H2,11,12);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXGSTPNHHCUDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CSC(=N2)N.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1S)-1-aminoethyl]hepta-1,6-dien-4-ol](/img/structure/B3249568.png)

![8-Methyl-3-(piperazin-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B3249585.png)

![2-Amino-2-[4-(hydroxymethyl)phenyl]acetic acid hydrochloride](/img/structure/B3249615.png)